Cas no 28069-16-1 (Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI))

Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI) structure
28069-16-1 structure
Product Name:Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI)
Numero CAS:28069-16-1
MF:C16H18N4O8
MW:394.336123943329
CID:274234
PubChem ID:135400510
Update Time:2025-04-19

Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Hypoxanthine, 9-b-D-xylofuranosyl-,2',3',5'-triacetate (8CI)
    • NSC83296
    • 2',3',5'-TRIACETYLINOSINE
    • CHEMBL1875470
    • AKOS003389503
    • 2-[(acetyloxy)methyl]-5-(6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
    • VS-02129
    • 1093649-77-4
    • DTXSID80950791
    • NSC-66386
    • 9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-ol
    • NSC-90329
    • NSC66386
    • CBDivE_001623
    • SCHEMBL10001659
    • AC-19797
    • 28069-16-1
    • NSC-97105
    • AKOS000656142
    • AKOS016051440
    • AC-907/25005559
    • 2-(Acetoxymethyl)-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diyl diacetate
    • 4-(acetyloxy)-2-[(acetyloxy)methyl]-5-(6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydro-3-furanyl acetate
    • [3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
    • 63248-71-5
    • NSC90329
    • NCIOpen2_008118
    • [3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate
    • AKOS022142609
    • NCGC00096125-01
    • AC-32265
    • FT-0609465
    • 5-DEOXYTHYMIDINE
    • EU-0070580
    • NSC-83296
    • NSC97105
    • ACETIC ACID 3,4-DIACETOXY-5-(6-HO-PURIN-9-YL)-TETRAHYDRO-FURAN-2-YLMETHYL ESTER
    • NCIOpen2_009732
    • [3,4-diacetyloxy-5-(6-hydroxypurin-9-yl)oxolan-2-yl]methyl acetate
    • Oprea1_659478
    • [3,4-bis(acetyloxy)-5-(6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
    • Inchi: 1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)
    • Chiave InChI: SFEQTFDQPJQUJM-UHFFFAOYSA-N
    • Sorrisi: O1C(COC(C)=O)C(C(C1N1C=NC2C(NC=NC1=2)=O)OC(C)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 394.11246355g/mol
  • Massa monoisotopica: 394.11246355g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 8
  • Complessità: 698
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1
  • Superficie polare topologica: 147Ų
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.